molecular formula C15H16FNO2 B3341312 N-(4-Fluorobenzyl)-3,5-dimethoxyaniline CAS No. 1019590-96-5

N-(4-Fluorobenzyl)-3,5-dimethoxyaniline

Cat. No.: B3341312
CAS No.: 1019590-96-5
M. Wt: 261.29 g/mol
InChI Key: JQLMVNXEVSRCDP-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3,5-dimethoxyaniline (CAS: 1019590-96-5) is a fluorinated aniline derivative featuring a 3,5-dimethoxy-substituted benzene ring and a 4-fluorobenzyl group attached to the nitrogen atom. This compound is structurally characterized by:

  • Electron-donating methoxy groups at the 3- and 5-positions of the aromatic ring, which enhance resonance stabilization and influence reactivity.
  • A 4-fluorobenzyl substituent, which introduces steric bulk and electronic effects due to the electronegative fluorine atom.

Applications: Fluorinated aromatic compounds are widely explored in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and binding specificity. Potential applications include:

  • Pharmaceutical intermediates: Fluorine-containing anilines are precursors for anticancer agents, enzyme inhibitors, and diagnostic reagents .
  • Materials science: Fluorinated groups improve thermal stability and hydrophobicity in polymers .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-14-7-13(8-15(9-14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLMVNXEVSRCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-3,5-dimethoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluorobenzyl)-3,5-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-3,5-dimethoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the dimethoxyaniline moiety can modulate its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(4-Fluorobenzyl)-3,5-dimethoxyaniline with key analogues:

Compound Name Substituents on Aniline Nitrogen Key Functional Groups Applications/Properties References
This compound 4-Fluorobenzyl Methoxy (3,5-), Fluorobenzyl Potential anticancer/diagnostic agent
N-(3,5-Dimethoxyphenyl)acridin-9-amine Acridine ring Methoxy (3,5-), Acridine Antiproliferative activity (HL60 cell line)
HDAOS (N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt) Sulfopropyl Methoxy (3,5-), Sulfonate Diagnostic reagent (Trinder’s reagent)
N-(3,5-Dimethoxyphenyl)-4-methoxybenzenesulphonamide 4-Methoxybenzenesulfonyl Methoxy (3,5-), Sulfonamide Cytotoxicity (HeLa cells)
N-(3-Fluorobenzyl)-2,4-dimethoxyaniline 3-Fluorobenzyl Methoxy (2,4-), Fluorobenzyl Synthetic intermediate

Key Observations :

  • Fluorine Position : The 4-fluorobenzyl group in the target compound may confer distinct electronic and steric properties compared to the 3-fluorobenzyl isomer (e.g., altered binding affinity in biological systems) .
  • Sulfonamide vs. Benzyl : Sulfonamide derivatives (e.g., compound 1 in ) exhibit higher cytotoxicity due to enhanced hydrogen-bonding capacity, whereas benzyl-substituted analogues prioritize lipophilicity .
  • Water Solubility: HDAOS incorporates a sulfopropyl group, drastically improving aqueous solubility for diagnostic applications, unlike the hydrophobic fluorobenzyl group .
Spectral Data
  • IR Spectroscopy : Methoxy C-O stretching (~1595 cm⁻¹) and N-H stretching (~3234 cm⁻¹) are common in 3,5-dimethoxyaniline derivatives . Fluorobenzyl substitution may introduce C-F stretching (~1100–1200 cm⁻¹).
  • NMR : Expected peaks include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and fluorobenzyl CH₂ (δ ~4.5 ppm) .

Stability and Reactivity

  • Fluorine Impact: The 4-fluorobenzyl group increases resistance to oxidative degradation compared to non-fluorinated analogues .
  • Methoxy Groups : Electron-donating methoxy substituents deactivate the aromatic ring toward electrophilic substitution, directing reactivity to the para position .

Biological Activity

N-(4-Fluorobenzyl)-3,5-dimethoxyaniline is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}FNO2_2
  • Molecular Weight : Approximately 261.292 g/mol
  • Structural Features : The compound features a benzyl group with a fluorine atom at the para position and two methoxy groups at the 3 and 5 positions on the aniline moiety. These structural characteristics enhance its chemical reactivity and biological activity.

Research indicates that the biological activity of this compound is influenced by its interaction with specific molecular targets. The presence of the fluorine atom enhances electrostatic interactions, while the methoxy groups improve lipophilicity and membrane permeability. These factors are crucial for understanding the compound's bioavailability and therapeutic efficacy.

Key Mechanisms:

  • Binding Affinity : The fluorine atom and methoxy groups contribute to enhanced binding affinity to various receptors or enzymes.
  • Selectivity : The structural components allow for selective interactions with biological targets, which may lead to reduced side effects compared to less selective compounds.

Biological Activity

This compound has been explored for various therapeutic properties, particularly in cancer research and enzyme inhibition studies.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism involved the induction of oxidative stress and apoptosis in tumor cells .
  • Enzyme Inhibition :
    • Research on enzyme kinetics revealed that this compound acts as a potent inhibitor of cholesteryl ester transfer protein (CETP), which is a target for cardiovascular disease treatment. The introduction of methoxy groups at the 3 and 5 positions was found to enhance inhibitory activity against CETP .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameKey FeaturesBiological Activity
N-(2-Fluorobenzyl)-3,5-dimethoxyanilineSimilar structure but different fluorine positionModerate enzyme inhibition
N-(4-Methylbenzyl)-3,5-dimethoxyanilineLacks fluorine substitutionReduced anticancer effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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